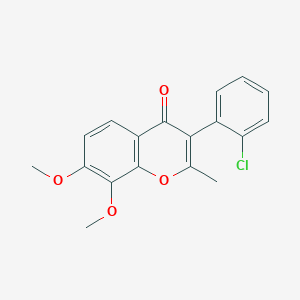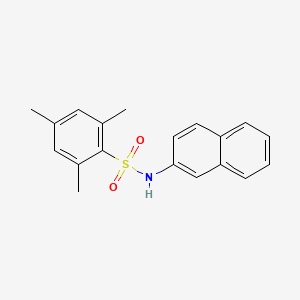![molecular formula C14H11N3O5 B5816122 3-nitro-N'-[(phenoxycarbonyl)oxy]benzenecarboximidamide](/img/structure/B5816122.png)
3-nitro-N'-[(phenoxycarbonyl)oxy]benzenecarboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-nitro-N'-[(phenoxycarbonyl)oxy]benzenecarboximidamide, also known as NPCB, is a chemical compound that has been widely used in scientific research. It is a nitroimidazole derivative that has shown potential as an anti-cancer agent and has been studied for its mechanism of action and physiological effects.
Mécanisme D'action
The mechanism of action of 3-nitro-N'-[(phenoxycarbonyl)oxy]benzenecarboximidamide is not fully understood, but it is believed to involve the activation of the caspase pathway. 3-nitro-N'-[(phenoxycarbonyl)oxy]benzenecarboximidamide has been shown to induce the cleavage of caspase-3 and caspase-9, which are involved in the apoptotic pathway. Additionally, 3-nitro-N'-[(phenoxycarbonyl)oxy]benzenecarboximidamide has been shown to inhibit the expression of anti-apoptotic proteins, such as Bcl-2.
Biochemical and Physiological Effects:
3-nitro-N'-[(phenoxycarbonyl)oxy]benzenecarboximidamide has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, as well as inhibit the growth of cancer cells. Additionally, 3-nitro-N'-[(phenoxycarbonyl)oxy]benzenecarboximidamide has been shown to have anti-inflammatory properties and has been studied for its potential as an anti-inflammatory agent.
Avantages Et Limitations Des Expériences En Laboratoire
3-nitro-N'-[(phenoxycarbonyl)oxy]benzenecarboximidamide has several advantages for use in lab experiments. It is relatively easy to synthesize and has been extensively studied for its anti-cancer properties. However, 3-nitro-N'-[(phenoxycarbonyl)oxy]benzenecarboximidamide also has some limitations. It is a relatively new compound and has not been extensively studied for its toxicity or potential side effects.
Orientations Futures
There are several future directions for research on 3-nitro-N'-[(phenoxycarbonyl)oxy]benzenecarboximidamide. One area of interest is the development of 3-nitro-N'-[(phenoxycarbonyl)oxy]benzenecarboximidamide analogs with improved anti-cancer properties. Additionally, further research is needed to fully understand the mechanism of action of 3-nitro-N'-[(phenoxycarbonyl)oxy]benzenecarboximidamide and its potential side effects. Finally, 3-nitro-N'-[(phenoxycarbonyl)oxy]benzenecarboximidamide has shown potential as an anti-inflammatory agent, and further research is needed to explore this potential application.
Méthodes De Synthèse
The synthesis of 3-nitro-N'-[(phenoxycarbonyl)oxy]benzenecarboximidamide is a multi-step process that involves the reaction of 3-nitrobenzoic acid with phosgene to form the acid chloride. This intermediate is then reacted with phenoxyacetic acid to form the ester, which is then converted to the corresponding amide using a coupling reagent.
Applications De Recherche Scientifique
3-nitro-N'-[(phenoxycarbonyl)oxy]benzenecarboximidamide has been extensively studied for its anti-cancer properties. It has been shown to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, 3-nitro-N'-[(phenoxycarbonyl)oxy]benzenecarboximidamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer.
Propriétés
IUPAC Name |
[(Z)-[amino-(3-nitrophenyl)methylidene]amino] phenyl carbonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O5/c15-13(10-5-4-6-11(9-10)17(19)20)16-22-14(18)21-12-7-2-1-3-8-12/h1-9H,(H2,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMLYTUXSARWMRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)ON=C(C2=CC(=CC=C2)[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)OC(=O)O/N=C(/C2=CC(=CC=C2)[N+](=O)[O-])\N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-{[(propionylamino)carbonothioyl]amino}phenyl)propanamide](/img/structure/B5816043.png)
![N-({[2-(aminocarbonyl)phenyl]amino}carbonothioyl)-2-naphthamide](/img/structure/B5816056.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-1-methyl-1H-1,2,3-benzotriazole-5-carboxamide](/img/structure/B5816060.png)
![N-[2-(dimethylamino)ethyl]-N'-(4-fluorophenyl)thiourea](/img/structure/B5816064.png)

![N'-[(3-chlorobenzoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5816078.png)

![N-(2,6-dimethylphenyl)-4-[(phenylthio)methyl]benzamide](/img/structure/B5816089.png)

![methyl 4-({[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B5816109.png)
![N-methyl-N-{[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B5816129.png)
![N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-3-iodobenzamide](/img/structure/B5816131.png)

![2-[(cyclobutylcarbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5816133.png)